molecular formula C10H8F3NS B14353532 3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione CAS No. 92832-07-0

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione

Katalognummer: B14353532
CAS-Nummer: 92832-07-0
Molekulargewicht: 231.24 g/mol
InChI-Schlüssel: HIAIGXVPRGJYHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione: is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, a phenyl group, and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with an appropriate amine under controlled conditions. One common method involves the use of diphenyldiazomethane in ethyl ether at 20°C, leading to the formation of the desired product through a series of cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The thione group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol
  • 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-
  • Ethyl 3-amino-4,4,4-trifluorocrotonate

Uniqueness

3-Amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione is unique due to the presence of both an amino group and a thione group, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group also imparts distinct physicochemical properties, making it valuable in various applications.

Eigenschaften

CAS-Nummer

92832-07-0

Molekularformel

C10H8F3NS

Molekulargewicht

231.24 g/mol

IUPAC-Name

3-amino-4,4,4-trifluoro-1-phenylbut-2-ene-1-thione

InChI

InChI=1S/C10H8F3NS/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2

InChI-Schlüssel

HIAIGXVPRGJYHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=S)C=C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.